molecular formula C14H9N5O5 B11972344 (3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one CAS No. 2058-71-1

(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11972344
CAS No.: 2058-71-1
M. Wt: 327.25 g/mol
InChI Key: PLKSEHVSFQIVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2,4-DINITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the hydrazone family, which is characterized by the presence of a hydrazone functional group (-NHN=). The compound’s structure includes a 2,4-dinitrophenyl group attached to a hydrazono group, which is further connected to a 1,3-dihydro-indol-2-one moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-DINITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and an appropriate indole derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the hydrazone linkage . The reaction can be represented as follows:

[ \text{2,4-Dinitrophenylhydrazine} + \text{Indole derivative} \rightarrow \text{3-((2,4-DINITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-((2,4-DINITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro positions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2,4-DINITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2,4-DINITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2,4-DINITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE is unique due to the combination of the 2,4-dinitrophenyl group with the indole moiety, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

2058-71-1

Molecular Formula

C14H9N5O5

Molecular Weight

327.25 g/mol

IUPAC Name

3-[(2,4-dinitrophenyl)diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C14H9N5O5/c20-14-13(9-3-1-2-4-10(9)15-14)17-16-11-6-5-8(18(21)22)7-12(11)19(23)24/h1-7,15,20H

InChI Key

PLKSEHVSFQIVNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.